5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide is a synthetic organic compound notable for its unique structural features, including a chlorophenyl group, a cyano group, and an oxan ring. This compound is classified under amides due to the presence of the amide functional group in its structure. Its molecular formula is , and it has a molecular weight of approximately 320.8 g/mol .
The compound can be sourced from various chemical suppliers and research institutions that specialize in synthetic organic compounds. It is often utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide falls under the category of organic compounds known as amides, specifically secondary amides, due to the presence of a nitrogen atom bonded to two carbon atoms. It also contains aromatic and aliphatic components, which contribute to its chemical reactivity and potential biological activity.
The synthesis of 5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of 5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide can be represented using various chemical notation systems:
InChI=1S/C17H21ClN2O2/c18-15-7-5-14(6-8-15)3-1-2-4-16(21)20-17(13-19)9-11-22-12-10-17/h5-8H,1-4,9-12H2,(H,20,21)C1COCCC1(C#N)NC(=O)CCCCC2=CC=C(C=C2)Cl.The compound's InChI Key is UPCSGSKMXQJQBG-UHFFFAOYSA-N, facilitating its identification in chemical databases.
5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in research and industry.
The mechanism of action for 5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide is primarily based on its interactions with biological macromolecules. It may bind to specific enzymes or receptors, modulating various biological pathways. Detailed studies are necessary to elucidate these mechanisms fully, including binding affinity and kinetics.
The compound exhibits typical physical properties associated with organic amides:
Key chemical properties include:
5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide has several scientific applications:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: